Benzyl tert-butyl malonate Benzyl tert-butyl malonate
Brand Name: Vulcanchem
CAS No.: 16881-32-6
VCID: VC0232041
InChI:
SMILES:
Molecular Formula: C18H31FSn
Molecular Weight: 0

Benzyl tert-butyl malonate

CAS No.: 16881-32-6

Cat. No.: VC0232041

Molecular Formula: C18H31FSn

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Benzyl tert-butyl malonate - 16881-32-6

Specification

CAS No. 16881-32-6
Molecular Formula C18H31FSn
Molecular Weight 0

Introduction

Chemical Identification and Properties

Benzyl tert-butyl malonate is characterized by specific chemical identifiers and physical properties that define its behavior in chemical reactions and synthesis applications. Understanding these properties is essential for researchers working with this compound.

Chemical Identifiers

There appears to be some discrepancy in the literature regarding the CAS number for benzyl tert-butyl malonate. The compound is associated with two different CAS numbers in chemical databases:

ParameterValueSource
CAS Number72594-86-6
Alternative CAS Number16881-32-6
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29-250.30 g/mol
MDL NumberMFCD01075175
Beilstein Reference5434466

The structure consists of a malonic acid core with two different ester groups: a benzyl ester and a tert-butyl ester. This arrangement allows for selective reactivity, which is crucial for its applications in synthesis.

Physical Properties

The physical properties of benzyl tert-butyl malonate contribute to its handling characteristics and reaction behavior:

PropertyValueSource
Physical StateColorless oil (typical for similar malonates)
Refractive Index1.4860
Purity (Commercial)Typically 95%

Applications in Organic Synthesis

Benzyl tert-butyl malonate serves as a versatile building block in organic synthesis, with applications spanning various reaction types and synthetic strategies.

Pharmaceutical Intermediate

The compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor in the synthesis of complex bioactive molecules. Its importance stems from the differential reactivity of its two ester groups, allowing for selective transformations.

Key Reaction Types

Benzyl tert-butyl malonate participates in several important reaction types:

  • Hydrolysis reactions - Selective hydrolysis of either the benzyl or tert-butyl ester group

  • Alkylation reactions - Particularly α-alkylation to form new carbon-carbon bonds

  • Decarboxylation reactions - Controlled removal of carboxylic acid groups

Enantioselective Synthesis

One of the most significant applications of benzyl tert-butyl malonate and its derivatives is in enantioselective synthesis. The compound serves as a substrate for phase-transfer catalytic (PTC) α-alkylation reactions, which are crucial for producing chiral compounds with high optical purity .

Research Findings

Recent research has highlighted the importance of benzyl tert-butyl malonate and related compounds in modern organic synthesis, particularly in the field of asymmetric catalysis.

Enantioselective α-Alkylation

Studies have demonstrated that derivatives of benzyl tert-butyl malonate can achieve impressive results in enantioselective α-alkylation reactions:

ParameterPerformanceSource
YieldUp to 99%
EnantioselectivityUp to 98% ee

These findings underscore the compound's utility in synthesizing chiral pharmaceutical intermediates with high optical purity.

Selective Ester Hydrolysis

Research has shown that the differential reactivity of the benzyl and tert-butyl ester groups in malonate compounds allows for selective hydrolysis:

  • Acidic conditions - Selective hydrolysis of the tert-butyl ester group

  • Basic conditions - Selective hydrolysis of the benzyl ester group

This selective reactivity is crucial for the synthesis of asymmetric compounds and has been utilized in the preparation of chiral building blocks for complex molecule synthesis .

Optimization of Reaction Conditions

A study by Hong et al. highlighted the optimization of reaction conditions for enantioselective α-alkylation of related malonate compounds:

Reaction ParameterOptimized ConditionEffect
Temperature−40°CImproved enantioselectivity
Base50% KOHHigher yields
SolventTolueneBetter selectivity

Under these optimized conditions, high yields (75%) and excellent enantioselectivities (95% ee) were achieved .

Comparison with Similar Malonate Compounds

Benzyl tert-butyl malonate belongs to a broader family of malonate esters, each with distinct properties and applications in organic synthesis.

Structural Variations

Different malonate esters vary in their ester groups, which significantly impacts their reactivity:

Malonate TypeStructureKey Feature
Benzyl tert-butyl malonateBenzyl and tert-butyl estersDifferential reactivity
Diphenylmethyl tert-butyl malonateDiphenylmethyl and tert-butyl estersHigher enantioselectivity in PTC reactions
Benzylideneamino tert-butyl malonateBenzylideneamino and tert-butyl estersPartial hydrolysis under prolonged basic conditions

Research has shown that diphenylmethyl tert-butyl malonate often exhibits higher enantioselectivity in phase-transfer catalytic reactions compared to other malonate derivatives .

Reactivity Differences

The choice of ester groups significantly impacts the reactivity profile of malonate compounds:

  • Benzyl esters - More resistant to basic hydrolysis than benzylideneamino esters

  • tert-Butyl esters - Easily cleaved under acidic conditions but resistant to basic hydrolysis

  • Diphenylmethyl esters - Show enhanced π-π stacking interactions with chiral catalysts

SupplierProduct SpecificationsSource
Thermo Scientific Chemicals95% purity
Sigma-AldrichVarious grades
VulcanChemResearch grade

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